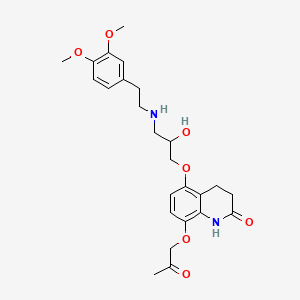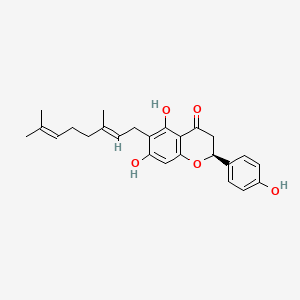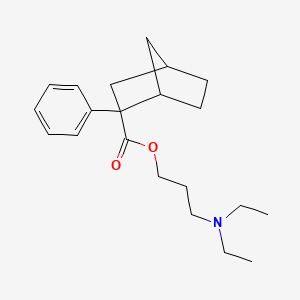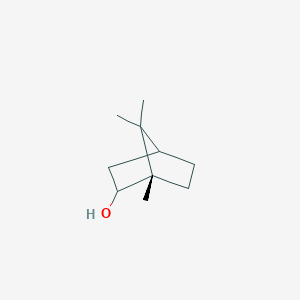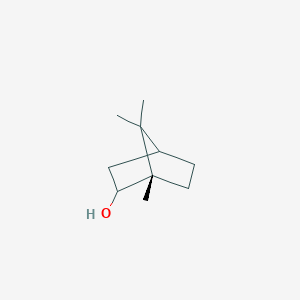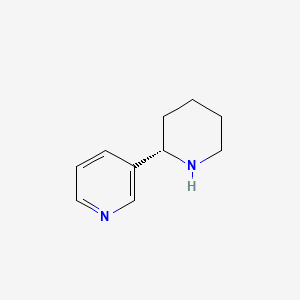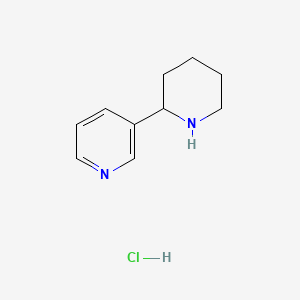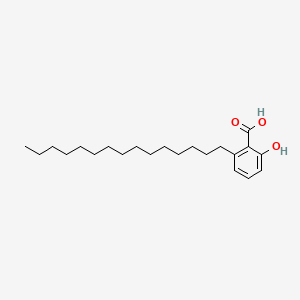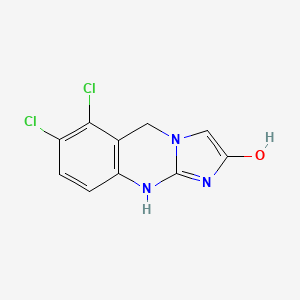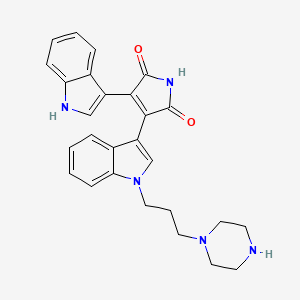
Bisindolylmaleimide VII
Overview
Description
Bisindolylmaleimide VII is a selective inhibitor of protein kinase C . It has the molecular formula C27H27N5O2 and a molecular weight of 453.5 g/mol .
Synthesis Analysis
Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide VII, arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular structure of Bisindolylmaleimide VII includes two indole groups and a maleimide group . The compound is highly functionalized, which provides the opportunity to generate new derivatives with unique biological profiles .Chemical Reactions Analysis
Bisindolylmaleimide VII is recognized for its activity against protein kinases . It has been identified as a reference compound to benchmark a number of bioassays, including kinase inhibition .Physical And Chemical Properties Analysis
Bisindolylmaleimide VII has a molecular weight of 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Protein Kinase Inhibition
BIM VII belongs to the bisindolylmaleimide class, which is widely recognized for its activity against protein kinases. These compounds can be highly functionalized and chemically manipulated, allowing the generation of novel analogues with unique biological profiles . Specifically, BIM VII has been investigated as a protein kinase inhibitor, potentially impacting various cellular signaling pathways.
Calmodulin Protein Inhibition
BIM VII, along with other bisindolylmaleimide derivatives (such as II, IV, X, and XI), has been proposed as a possible inhibitor of calmodulin protein. Calmodulin plays a crucial role in calcium signaling and regulates various cellular processes. Inhibition of calmodulin by BIM VII could have implications for disease treatment and therapeutic interventions .
Clinical Applications
While BIM VII itself may not have reached clinical trials, related compounds like ruboxistaurin and enzastaurin (also BIMs) have demonstrated clinical activity. For instance, ruboxistaurin is a potent inhibitor of protein kinase C-β and has been investigated for diabetic retinopathy and other vascular complications . Enzastaurin, another BIM derivative, has shown promise in cancer therapy.
New Chemical Entities
Structural variations within the bisindolylmaleimide family can lead to new bioactivity. Researchers continue to explore chemical modifications to discover BIM derivatives with improved selectivity, efficacy, and safety profiles. These efforts aim to address unmet medical needs and advance drug development.
Mechanism of Action
Target of Action
Bisindolylmaleimide VII is a potent, selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several signal transduction pathways. They are involved in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . This inhibition is competitive with ATP . The compound’s potency as an inhibitor of PKC is increased by cationic substituents at the indole nitrogen .
Biochemical Pathways
By inhibiting PKC, Bisindolylmaleimide VII affects PKC-mediated pathways for the transduction of hormone, cytokine, and growth factor signals . This can lead to a variety of downstream effects, depending on the specific pathway and cell type involved.
Pharmacokinetics
It is known that the compound should be prepared in dmso for use
Result of Action
The inhibition of PKC by Bisindolylmaleimide VII can have various molecular and cellular effects, depending on the specific role of PKC in the cells being studied. For example, PKC plays a role in cell growth and proliferation, so inhibition of PKC could potentially affect these processes .
Action Environment
The action, efficacy, and stability of Bisindolylmaleimide VII can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C
Safety and Hazards
Future Directions
Bisindolylmaleimide VII and other BIM-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .
properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVUAHQOFDKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274364 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide VII | |
CAS RN |
137592-47-3 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







